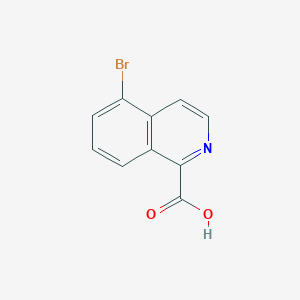

5-Bromoisoquinoline-1-carboxylic acid

Description

Overview of Isoquinoline (B145761) Alkaloids and Synthetic Isoquinoline Derivatives in Chemical Science

The isoquinoline scaffold is a fundamental structural motif found in a vast array of natural and synthetic compounds. wikipedia.orgnih.gov Isoquinoline alkaloids are a major class of nitrogen-containing heterocyclic compounds produced by plants, and to a lesser extent, by microorganisms like fungi and bacteria. amerigoscientific.comrsc.orgresearchgate.net These natural products are biosynthetically derived from amino acids, primarily tyrosine and phenylalanine. wikipedia.orgnih.gov For centuries, plants containing isoquinoline alkaloids have been utilized in traditional medicine for various therapeutic purposes. amerigoscientific.comresearchgate.net

Prominent examples of isoquinoline alkaloids with significant biological activity include:

Morphine: An analgesic compound isolated from the opium poppy (Papaver somniferum). rsc.orgnih.gov

Codeine: An antitussive (cough suppressant) also found in the opium poppy. researchgate.netnih.gov

Berberine: Known for its broad-spectrum antimicrobial and anti-inflammatory properties, found in plants of the Berberis genus. amerigoscientific.comwisdomlib.orgresearchgate.net

Papaverine: A vasodilator used to improve blood flow. wikipedia.org

The diverse pharmacological activities exhibited by these natural alkaloids have spurred extensive research into synthetic isoquinoline derivatives. wisdomlib.orgnih.gov Chemists have developed numerous methods to construct the isoquinoline skeleton, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as modern catalytic techniques. wisdomlib.orgwikipedia.orgnih.gov These synthetic efforts have greatly expanded the chemical diversity of isoquinoline-based compounds, leading to the development of molecules with applications as anesthetics (dimethisoquin), antihypertensives (quinapril), and antiretroviral agents (saquinavir). wikipedia.org Furthermore, isoquinoline derivatives are employed in material science for creating dyes, pigments, conductive polymers, and ligands for metal-organic frameworks (MOFs). amerigoscientific.comchemicalbook.com

Significance of Halogenated Heterocycles in Organic Synthesis and Functional Materials

Heterocyclic compounds, which contain at least one non-carbon atom within a ring structure, are ubiquitous in nature and synthetic chemistry. sigmaaldrich.com When these rings are substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine), they are known as halogenated heterocycles. sigmaaldrich.comsigmaaldrich.com These compounds are of profound significance in organic chemistry for several key reasons.

In organic synthesis, the halogen atom serves as a versatile functional handle. cymitquimica.comsigmaaldrich.com It activates the heterocyclic ring for various transformations, most notably in metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. sigmaaldrich.comacs.org This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler halogenated building blocks. acs.orgbeilstein-journals.org The carbon-halogen bond's reactivity can be tuned based on the specific halogen, with iodine being the most reactive and fluorine the least in many standard coupling reactions. mdpi.com

In the realm of functional materials, the introduction of halogens can dramatically alter a molecule's physical and electronic properties. acs.org Halogenation can influence:

Biological Activity: A high proportion of pharmaceuticals and agrochemicals contain halogens, as these atoms can improve metabolic stability, membrane permeability, and binding affinity to biological targets. acs.orgnih.gov

Luminescence: Fluorescently labelled heterocyclic compounds are crucial in bioanalytical applications and the development of organic light-emitting diodes (OLEDs). encyclopedia.pub

Material Properties: Halogenated heterocycles are used as intermediates or components in copolymers, pesticides, and industrial antioxidants. sigmaaldrich.comsigmaaldrich.com The hydrophobicity and electronic effects of halogens are exploited to design materials with specific properties. nih.gov

Defining the Academic and Research Scope of 5-Bromoisoquinoline-1-carboxylic Acid

This compound is primarily valued as a highly functionalized building block in synthetic and medicinal chemistry. cymitquimica.com Its academic and research scope is defined by the unique reactivity of its constituent parts: the isoquinoline core, the bromine substituent, and the carboxylic acid group.

The bromine atom at the 5-position is a key site for synthetic modification, making the compound a valuable intermediate for creating more complex molecules through reactions like nucleophilic substitutions and palladium-catalyzed cross-couplings. cymitquimica.com The carboxylic acid group at the 1-position provides a handle for forming amides, esters, or other derivatives, and its acidic nature influences the compound's solubility and reactivity. cymitquimica.comnih.gov

Research involving this compound often focuses on its use as a precursor in the synthesis of novel compounds with potential pharmacological activity. cymitquimica.comresearchgate.net The isoquinoline framework itself is a "privileged scaffold," meaning it is a structural template that can bind to multiple biological targets. nih.gov By modifying the 5- and 1-positions of the ring, chemists can systematically explore how structural changes affect biological function, a core principle in drug discovery. nih.gov For example, related tetrahydroisoquinoline carboxylic acids have been investigated for their activity at the NMDA receptor, a target for neurological disorders. researchgate.net

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1111311-65-9 cymitquimica.com, 1253654-73-7 achemblock.com |

| Molecular Formula | C₁₀H₆BrNO₂ cymitquimica.comachemblock.com |

| Molecular Weight | 252.06 - 252.07 g/mol cymitquimica.comachemblock.com |

| Appearance | Typically a solid at room temperature cymitquimica.com |

| Solubility | Soluble in polar organic solvents cymitquimica.com |

| Functional Groups | Carboxylic Acid, Bromo, Isoquinoline cymitquimica.com |

Historical Context and Evolution of Research on Isoquinoline Carboxylic Acids

The history of isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated the parent compound, isoquinoline, from coal tar. wikipedia.orgchemicalbook.com This discovery marked the beginning of extensive research into this class of heterocycles. Early work focused on isolation from natural sources and the elucidation of the structures of important alkaloids like morphine. rsc.orgnih.gov

The development of synthetic methods was crucial for advancing the field. The Pomeranz-Fritsch reaction, another early and efficient method for synthesizing the isoquinoline core, was established, followed by modifications like the Schlittler-Müller modification. wikipedia.org These classical reactions, along with the Bischler-Napieralski and Pictet-Spengler syntheses, laid the groundwork for the laboratory preparation of a wide variety of isoquinoline derivatives, liberating chemists from reliance on natural sources. wikipedia.orgnih.gov

Research into isoquinoline carboxylic acids, such as the parent isoquinoline-1-carboxylic acid, followed the development of the parent heterocycle. sigmaaldrich.com These acids became important as their functional group allowed for further chemical elaboration. nih.govacs.org The oxidation of isoquinoline itself can yield pyridine (B92270) carboxylic acids, which are used in the manufacture of dyes. chemicalbook.com The introduction of halogen atoms onto the isoquinoline ring, a more modern development, provided access to building blocks like 5-bromoisoquinoline (B27571). orgsyn.org The synthesis of specifically substituted derivatives like this compound represents the convergence of these historical research streams: the study of the isoquinoline core, the strategic use of halogenation, and the incorporation of versatile functional groups like carboxylic acids to enable the construction of novel and complex molecules for contemporary research. cymitquimica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromoisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXXNDCVWRDKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745092 | |

| Record name | 5-Bromoisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111311-65-9, 1253654-73-7 | |

| Record name | 5-Bromoisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoisoquinoline-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis Methodologies for 5 Bromoisoquinoline 1 Carboxylic Acid

Regioselective Bromination Approaches to Isoquinoline (B145761) Precursors

The introduction of a bromine atom at the 5-position of the isoquinoline nucleus is a critical first step. Electrophilic aromatic substitution on the isoquinoline ring preferentially occurs on the benzene (B151609) ring portion, with the C5 and C8 positions being the most reactive. Methodologies have been developed to selectively target the 5-position.

Utilizing N-Bromosuccinimide (NBS) for Targeted Bromination at the 5-Position of Isoquinoline

A widely adopted and effective method for the regioselective bromination of isoquinoline at the 5-position involves the use of N-Bromosuccinimide (NBS) in a strong acid medium, typically concentrated sulfuric acid semanticscholar.orgqub.ac.uk. In this reaction, the strong acid protonates the nitrogen atom of the isoquinoline, deactivating the pyridine (B92270) ring towards electrophilic attack and directing the bromination to the electron-rich benzene ring. The conditions are carefully controlled to favor substitution at the C5 position over the C8 position.

A typical procedure involves dissolving isoquinoline in concentrated sulfuric acid, cooling the mixture to a low temperature (e.g., -25°C), and then adding NBS portion-wise while maintaining strict temperature control. Following the reaction, the mixture is quenched with ice and neutralized to precipitate the 5-bromoisoquinoline (B27571) product. This method has been demonstrated to be scalable for the production of significant quantities of 5-bromoisoquinoline semanticscholar.org.

Optimization of Reaction Conditions for Bromination Selectivity and Yield

The selectivity and yield of the bromination of isoquinoline are highly dependent on the reaction conditions. Key parameters that must be optimized include temperature, the molar ratio of reactants, and the choice of acid.

Temperature Control: Maintaining a low temperature during the addition of NBS is crucial for achieving high regioselectivity for the 5-position. An increase in temperature can lead to the formation of the undesired 8-bromoisoquinoline isomer, which is difficult to separate from the desired product semanticscholar.org. A detailed procedure from Organic Syntheses specifies maintaining the temperature between -22 and -26°C during the addition of NBS, followed by stirring at slightly higher temperatures (-18 to -22°C) to complete the reaction. This careful temperature management is essential for minimizing the formation of byproducts semanticscholar.org.

Molar Ratio of Reactants: The stoichiometry of NBS relative to isoquinoline is another critical factor. Using a slight excess of NBS (e.g., 1.1 equivalents) is generally sufficient to drive the reaction to completion. Employing a larger excess of the brominating agent should be avoided as it can lead to the formation of di-substituted products, such as 5,8-dibromoisoquinoline (B186898) semanticscholar.org.

The following table summarizes the optimized reaction conditions for the synthesis of 5-bromoisoquinoline using NBS in concentrated sulfuric acid, based on a literature procedure semanticscholar.org.

| Parameter | Optimized Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a reliable source of electrophilic bromine under acidic conditions. |

| Solvent/Acid | Concentrated Sulfuric Acid (96%) | Protonates the isoquinoline nitrogen, directing bromination to the benzene ring. |

| Temperature | -26°C to -18°C | Maximizes the formation of the 5-bromo isomer and minimizes the 8-bromo byproduct. |

| Molar Ratio (NBS:Isoquinoline) | 1.1 : 1 | Ensures complete consumption of the starting material while limiting over-bromination. |

| Reaction Time | ~5 hours | Allows for the complete reaction to form the desired product. |

| Yield | 47-49% (after distillation) | Represents a practical yield for this regioselective synthesis on a significant scale. |

Alternative Brominating Reagents and Their Impact on Product Distribution

While NBS is a commonly used reagent, other brominating agents have also been investigated for the regioselective bromination of isoquinoline. The choice of reagent can significantly influence the reactivity and the distribution of isomeric products.

N,N'-dibromoisocyanuric acid (DBI): DBI is a powerful brominating agent that can be used in trifluoromethanesulfonic acid (CF3SO3H) to afford 5-bromoisoquinoline qub.ac.uk. Research has indicated that the relative reactivity and selectivity of brominating agents for isoquinoline follow the order DBI > NBS > N,N'-dibromohydantoin (DBH) nih.govmdpi.com. This suggests that DBI may offer a more reactive option for this transformation.

N,N'-dibromohydantoin (DBH): DBH is another potential brominating agent, although it is considered less reactive and selective than both NBS and DBI for the bromination of isoquinoline nih.govmdpi.com.

Elemental Bromine: Direct bromination with elemental bromine (Br2) is also possible but often requires the use of a catalyst, such as a Lewis acid like aluminum chloride (AlCl3) nih.gov. This method can lead to a mixture of products, including 5-bromo-, 5,8-dibromo-, and 5,7,8-tribromoisoquinoline, depending on the reaction conditions and stoichiometry qub.ac.uk. The use of Br2 with silver sulfate in sulfuric acid has also been reported, though with modest yields nih.gov.

The following table provides a comparative overview of different brominating agents for the synthesis of 5-bromoisoquinoline.

| Brominating Agent | Acid/Catalyst | Key Observations | Product Distribution |

| N-Bromosuccinimide (NBS) | Concentrated H2SO4 | High regioselectivity for the 5-position at low temperatures. semanticscholar.orgqub.ac.uk | Primarily 5-bromoisoquinoline, with minor amounts of 8-bromoisoquinoline and 5,8-dibromoisoquinoline if not properly controlled. semanticscholar.org |

| N,N'-dibromoisocyanuric acid (DBI) | CF3SO3H | More reactive and selective than NBS. qub.ac.uknih.govmdpi.com | High yield of 5-bromoisoquinoline. |

| N,N'-dibromohydantoin (DBH) | Not specified | Less reactive and selective than NBS and DBI. nih.govmdpi.com | Likely a mixture of brominated isoquinolines. |

| Elemental Bromine (Br2) | AlCl3 | Can lead to multiple bromination products. qub.ac.uknih.gov | Mixture of 5-bromo-, 5,8-dibromo-, and 5,7,8-tribromoisoquinoline. qub.ac.uk |

Introduction of the Carboxylic Acid Functionality at the 1-Position

The second key transformation in the synthesis of 5-Bromoisoquinoline-1-carboxylic acid is the introduction of a carboxylic acid group at the 1-position of the 5-bromoisoquinoline precursor. The C1 position of isoquinoline is electrophilic and susceptible to nucleophilic attack, but direct carboxylation can be challenging. Transition metal-catalyzed carbonylation reactions provide a powerful and versatile approach to achieve this functionalization.

Carbonylation and Carboxylation Reactions from Precursor Isoquinolines

Palladium-catalyzed carbonylation reactions are a cornerstone for the introduction of carbonyl groups into aromatic systems. These reactions typically involve the use of carbon monoxide (CO) gas as a C1 source and a suitable palladium catalyst. For the synthesis of isoquinoline-1-carboxylic acid derivatives, a common strategy involves the carbonylation of a 1-haloisoquinoline precursor.

While direct carbonylation of 5-bromoisoquinoline at the 1-position is not a direct C-H activation, a plausible synthetic route would involve a subsequent halogenation of 5-bromoisoquinoline at the 1-position (e.g., to form 1-chloro-5-bromoisoquinoline or 1-iodo-5-bromoisoquinoline), followed by a palladium-catalyzed carbonylation. The intrinsic electrophilicity of the C1 position in isoquinolines makes it a suitable handle for such transformations nih.gov.

Advanced Methods for Carboxyl Group Installation (e.g., Palladium-Catalyzed Carbonyl Insertion)

More advanced and direct methods for introducing a carboxyl group are continually being developed, with a focus on catalytic C-H activation and the use of safer CO surrogates.

Palladium-Catalyzed Carbonyl Insertion: The palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline serves as a well-studied model for the introduction of a carbonyl group at the 1-position researchgate.net. In these reactions, a palladium(0) catalyst undergoes oxidative addition to the carbon-iodine bond, followed by the insertion of carbon monoxide and subsequent reaction with an amine to form an amide. This methodology can be adapted for the synthesis of carboxylic acids by using water as the nucleophile instead of an amine, leading to hydroxycarbonylation.

The choice of ligand for the palladium catalyst is crucial for the efficiency of the carbonylation. While monodentate phosphine ligands like triphenylphosphine (PPh3) are effective with simple nucleophiles, more challenging substrates may require bidentate ligands such as XantPhos to achieve high conversion and yields researchgate.net.

Direct Carboxylation with CO2: The direct carboxylation of C-H bonds using carbon dioxide (CO2) as a green and abundant C1 feedstock is a highly desirable but challenging transformation. While methods for the direct carboxylation of certain aromatic heterocycles have been developed, often requiring a metal catalyst or strong base, the direct C-H carboxylation of isoquinolines at the 1-position is an area of ongoing research. Palladium-catalyzed methods for the carboxylation of aryl halides with CO2 are also being explored as an alternative to the use of toxic CO gas semanticscholar.org. The development of efficient catalytic systems for the direct carboxylation of the C1-H bond of 5-bromoisoquinoline would represent a significant advancement in the synthesis of the target compound.

The following table provides an overview of catalyst systems used in the palladium-catalyzed carbonylation of 1-iodoisoquinoline, which serves as a model for the functionalization of the 1-position.

| Catalyst System | Ligand | Nucleophile | Product | Yield | Reference |

| Pd(OAc)2 | PPh3 | Various amines | Isoquinoline-1-carboxamides | Good to high | researchgate.net |

| Pd(OAc)2 | XantPhos | Less reactive amines | Isoquinoline-1-carboxamides | 55-89% | researchgate.net |

| Pd(OAc)2 | PPh3 | Water (in principle) | Isoquinoline-1-carboxylic acid | - | - |

Multi-step Synthetic Routes Involving Functional Group Transformations

The synthesis of this compound is not a trivial process and typically involves a multi-step sequence starting from isoquinoline or a related precursor. A common strategy involves the initial bromination of the isoquinoline ring system, followed by the introduction and subsequent transformation of a functional group at the C1 position to yield the desired carboxylic acid.

One plausible synthetic pathway commences with the direct bromination of isoquinoline. This electrophilic substitution reaction, when carefully controlled, can selectively introduce a bromine atom at the C5 position. The reaction is often carried out using N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid at low temperatures to favor the formation of the 5-bromo isomer.

Following the successful synthesis of 5-bromoisoquinoline, the next critical step is the introduction of a one-carbon unit at the C1 position, which can then be oxidized to the carboxylic acid. A common approach to functionalize the C1 position of isoquinolines is through a Reissert reaction. However, a more direct approach for introducing a precursor to the carboxylic acid is often preferred.

An alternative and frequently employed strategy for the synthesis of isoquinoline-1-carboxylic acids involves the conversion of the corresponding bromoisoquinoline into a nitrile, followed by hydrolysis. This two-step transformation provides a reliable route to the desired carboxylic acid.

A typical procedure would involve the reaction of 5-bromoisoquinoline with a cyanide source, such as copper(I) cyanide, in a suitable high-boiling solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. This nucleophilic substitution reaction, known as the Rosenmund-von Braun reaction, replaces the bromine atom with a nitrile group to afford 5-bromoisoquinoline-1-carbonitrile.

The final step in this sequence is the hydrolysis of the nitrile functionality. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically employing a strong mineral acid such as hydrochloric acid or sulfuric acid in an aqueous medium with heating, will convert the nitrile directly to the carboxylic acid. Similarly, base-catalyzed hydrolysis using a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, will also yield the target this compound.

Table 1: Illustrative Multi-step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Isoquinoline | N-Bromosuccinimide (NBS), H₂SO₄, low temperature | 5-Bromoisoquinoline |

| 2 | 5-Bromoisoquinoline | Copper(I) cyanide (CuCN), DMF, heat | 5-Bromoisoquinoline-1-carbonitrile |

| 3 | 5-Bromoisoquinoline-1-carbonitrile | aq. HCl or aq. NaOH then H₃O⁺, heat | This compound |

Total Synthesis Strategies Incorporating this compound Substructures

While this compound is often a synthetic target itself, its structural motif is also incorporated into more complex natural products and pharmacologically active molecules. Total synthesis strategies for such molecules may involve the early introduction of the this compound substructure or its precursors.

Convergent and Divergent Synthetic Pathways

In the context of complex molecule synthesis, both convergent and divergent strategies can be employed that utilize this compound or its derivatives.

A convergent synthesis would involve the independent synthesis of the this compound moiety (or a protected version thereof) and other key fragments of the target molecule. These fragments are then coupled together in the later stages of the synthesis. This approach is often more efficient and allows for the separate optimization of the synthesis of each fragment. For example, the carboxylic acid group of this compound could be activated (e.g., as an acid chloride or an active ester) and then reacted with a complex amine-containing fragment to form an amide bond, linking the two parts of the molecule.

A divergent synthesis , on the other hand, would start with a common intermediate that already contains the 5-bromoisoquinoline core. This intermediate would then be elaborated through different reaction pathways to generate a library of related compounds, each incorporating the 5-bromoisoquinoline substructure. For instance, from a suitable 5-bromoisoquinoline precursor, one could introduce the carboxylic acid at C1 and then perform various transformations on the bromine at C5, such as Suzuki or Sonogashira couplings, to introduce a variety of substituents, thus creating a diverse set of molecules from a single starting material.

Stereochemical Considerations in Complex Molecule Synthesis

When this compound is incorporated into a larger, chiral molecule, the control of stereochemistry becomes a critical aspect of the synthesis. If the target molecule contains stereocenters, their creation must be achieved with high levels of stereoselectivity.

If the stereocenters are located on a side chain attached to the isoquinoline ring, their stereochemistry can often be controlled independently of the isoquinoline synthesis. This can be achieved through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis in the synthesis of the side chain fragment before its attachment to the isoquinoline core.

In cases where a stereocenter is to be created at the C1 position of a tetrahydroisoquinoline derivative, for example, stereoselective reduction of a 1-substituted isoquinoline or a diastereoselective Pictet-Spengler reaction can be employed. While this compound itself is achiral, its derivatives, particularly reduced forms like tetrahydroisoquinolines, can possess stereocenters that require careful control during synthesis. For instance, the catalytic hydrogenation of a 1-substituted-5-bromoisoquinoline could potentially generate a stereocenter at C1, and the choice of catalyst and reaction conditions would be crucial in determining the stereochemical outcome.

Purification and Isolation Techniques for High-Purity Research Samples

The successful synthesis of this compound must be followed by robust purification and isolation procedures to obtain high-purity samples suitable for research applications. The presence of unreacted starting materials, by-products, and regioisomers necessitates the use of effective separation techniques.

Chromatographic Methods (e.g., Column Chromatography, HPLC)

Column chromatography is a fundamental technique for the purification of this compound on a laboratory scale. Silica gel is a commonly used stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A typical eluent system would be a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. The acidic nature of the carboxylic acid group can sometimes lead to tailing on silica gel; this can often be mitigated by the addition of a small amount of acetic acid or formic acid to the eluent.

High-Performance Liquid Chromatography (HPLC) offers a higher degree of resolution and is an excellent method for both analytical assessment of purity and for preparative purification of this compound. Reversed-phase HPLC is particularly well-suited for this compound.

Table 2: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where the compound has strong absorbance (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

For preparative HPLC, the same principles apply, but a larger column is used to handle larger quantities of the compound. The fractions containing the pure product are collected and the solvent is removed to yield the purified this compound.

Recrystallization and Crystallization Studies

Recrystallization is a powerful and economical technique for the final purification of solid this compound. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.

The process involves dissolving the crude solid in a minimum amount of a hot solvent. The hot solution is then filtered to remove any insoluble impurities. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals. The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any residual soluble impurities.

Finding a suitable solvent often requires experimentation with a range of solvents of varying polarities. Common solvents that could be tested for the recrystallization of this compound include ethanol, methanol, ethyl acetate, acetone, or mixtures such as ethanol/water or ethyl acetate/hexane.

Crystallization studies can be performed to obtain single crystals of this compound suitable for X-ray crystallographic analysis. This technique provides unambiguous structural confirmation of the compound. Such studies involve slow crystallization methods, such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling, to promote the growth of well-ordered single crystals. The resulting crystal structure provides valuable information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Chemical Reactivity and Transformational Studies of 5 Bromoisoquinoline 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 1-position of the isoquinoline (B145761) ring is a primary site for various chemical modifications, enabling the synthesis of a wide array of derivatives such as esters, amides, and others through nucleophilic acyl substitution pathways. jackwestin.com

The conversion of 5-bromoisoquinoline-1-carboxylic acid into its corresponding alkyl esters is a fundamental transformation. The most common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, the alcohol is typically used in large excess, serving as the solvent, and water is often removed as it forms. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.comlibretexts.org An example of this reaction is the formation of ethyl 5-bromoisoquinoline-1-carboxylate from the reaction of the parent acid with ethanol. cymitquimica.com

Table 1: Representative Esterification Reaction

| Reactant | Reagents & Conditions | Product |

|---|

The synthesis of amides from this compound is crucial for developing peptide mimetics and novel ligands, as the amide bond is a key structural feature in many bioactive molecules. researchgate.netmdpi.com Direct conversion of a carboxylic acid to an amide by reaction with an amine is often challenging because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. jackwestin.com

To facilitate amidation, the carboxylic acid is typically activated first. researchgate.net This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride, or by using coupling agents. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net These reagents react with the carboxyl group to form a highly reactive intermediate, which is then readily attacked by an amine to form the desired amide bond under mild conditions. jackwestin.comresearchgate.net This methodology is fundamental in peptide synthesis and allows the isoquinoline scaffold to be incorporated into larger, more complex structures. researchgate.net

Table 2: General Amidation Reaction

| Reactant | Reagents & Conditions | General Product |

|---|

Decarboxylation, the removal of the carboxyl group, is a significant reaction for isoquinoline-1-carboxylic acids. thieme-connect.de This process typically involves heating and can be facilitated by catalysts. organic-chemistry.orglibretexts.org For isoquinoline-1-carboxylic acid, decarboxylation can proceed through the Hammick reaction, which involves the formation of an ylide intermediate that can be trapped by an electrophile, such as an aldehyde. thieme-connect.de

In the absence of a trapping agent, heating this compound, particularly in the presence of a copper catalyst, can lead to its protodecarboxylation to yield 5-bromoisoquinoline (B27571). afinitica.com This reaction is useful for accessing the parent 5-bromoisoquinoline heterocycle from the corresponding carboxylic acid. afinitica.com The reaction conditions can influence the outcome; for example, heating the sodium salt of a carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide) is a classic method for decarboxylation. libretexts.org

Table 3: Decarboxylation Reaction

| Reactant | Reagents & Conditions | Product |

|---|

The carboxylic acid can be converted into highly reactive acid halides, most commonly acid chlorides. This is typically achieved by treating this compound with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for acid bromides. libretexts.orglibretexts.org The reaction with thionyl chloride proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group and is subsequently displaced by a chloride ion. libretexts.org

These acid halides are valuable synthetic intermediates. libretexts.org For instance, 5-bromoisoquinoline-1-carbonyl chloride can react with a carboxylate salt (or the parent carboxylic acid in the presence of a base) to form an acid anhydride. jackwestin.comlibretexts.org Acid halides also react readily with other nucleophiles like alcohols to form esters and amines to form amides, often under milder conditions than the direct reactions with the carboxylic acid. libretexts.orglibretexts.org

Table 4: Synthesis of Acid Chloride

| Reactant | Reagents & Conditions | Product |

|---|

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the 5-position of the isoquinoline ring serves as a handle for introducing further molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. cymitquimica.comorgsyn.org These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The C-Br bond in this compound (or its derivatives) is susceptible to oxidative addition by low-valent transition metal complexes, typically those of palladium. wikipedia.orgwikipedia.orglibretexts.org This step initiates the catalytic cycles of several powerful cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is widely used to synthesize biaryl compounds. wikipedia.org Coupling this compound with various arylboronic acids would yield 5-arylisoquinoline-1-carboxylic acids, a class of compounds with potential applications in materials science and medicinal chemistry. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.orglibretexts.org

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of alkenyl substituents at the 5-position of the isoquinoline ring. The mechanism involves oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org

Sonogashira Coupling : This reaction is used to form a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org Applying the Sonogashira coupling to this compound or its ester derivatives would produce 5-alkynylisoquinolines. organic-chemistry.org These products are valuable intermediates themselves, as the alkyne moiety can undergo a variety of further transformations. nih.gov Recent advancements have also explored decarbonylative Sonogashira couplings, where carboxylic acids can be used directly as coupling partners. nih.govrsc.org

Table 5: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst, Base | 5-Arylisoquinoline-1-carboxylic acid |

| Heck | Alkene (R-CH=CH₂) | Pd catalyst, Base | 5-Alkenylisoquinoline-1-carboxylic acid |

Replacement of Bromine with Various Heteroatom Nucleophiles

The bromine atom at the C-5 position of the isoquinoline ring is susceptible to replacement by various nucleophiles, particularly through transition-metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of diverse heteroatom-containing groups, significantly expanding the molecular diversity accessible from this scaffold. While direct nucleophilic aromatic substitution (SNAr) is challenging on the electron-rich benzene (B151609) portion of the ring, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, enable the formation of C-N bonds.

These transformations are pivotal for synthesizing pharmacologically active compounds, as the introduction of amine, ether, or thioether moieties can dramatically alter the biological properties of the parent molecule. The reactivity of the C-Br bond in such coupling reactions makes 5-bromoisoquinoline derivatives key building blocks in synthetic strategies. orgsyn.org For instance, the coupling of 5-bromoisoquinoline with various amines in the presence of a suitable palladium catalyst and ligand would yield the corresponding 5-aminoisoquinoline (B16527) derivatives.

Table 1: Examples of Heteroatom Nucleophile Replacement Reactions (Illustrative examples based on common cross-coupling reactions for aryl bromides)

| Nucleophile Type | Example Nucleophile | Reaction Type | Potential Product |

|---|---|---|---|

| Nitrogen | Morpholine | Buchwald-Hartwig Amination | 5-(Morpholin-4-yl)isoquinoline-1-carboxylic acid |

| Oxygen | Phenol | Buchwald-Hartwig or Ullmann Ether Synthesis | 5-Phenoxyisoquinoline-1-carboxylic acid |

| Sulfur | Thiophenol | Buchwald-Hartwig or Ullmann Thioether Synthesis | 5-(Phenylthio)isoquinoline-1-carboxylic acid |

Grignard Reactions and Organometallic Transformations

The bromine atom on the 5-bromoisoquinoline scaffold provides a handle for various organometallic transformations, including the formation of Grignard reagents. orgsyn.org However, the presence of the acidic carboxylic acid proton complicates direct Grignard reagent formation, as it would be quenched by the highly basic organomagnesium species. libretexts.orgmasterorganicchemistry.com To circumvent this, the carboxylic acid is typically converted to a non-acidic derivative, most commonly an ester, such as ethyl 5-bromoisoquinoline-1-carboxylate. cymitquimica.comchemsrc.com

From this ester, two primary pathways emerge:

Formation of a Grignard Reagent: The bromo-ester can be treated with magnesium metal to form the corresponding Grignard reagent, which can then be reacted with various electrophiles.

Reaction with a Grignard Reagent: The ester functionality itself can be a target for Grignard reagents. In a typical reaction, two equivalents of a Grignard reagent (R-MgX) add to the ester. The first equivalent adds to the carbonyl, leading to the elimination of the ethoxide leaving group to form a ketone intermediate. This ketone is then immediately attacked by a second equivalent of the Grignard reagent, and subsequent acidic workup yields a tertiary alcohol. masterorganicchemistry.comleah4sci.com

Less reactive organometallic reagents, like organocuprates (Gilman reagents), can offer more controlled reactivity. For example, reacting an acid chloride derivative of this compound with a Gilman reagent can often lead to the formation of a ketone as the final product, as the Gilman reagent does not typically react further with the ketone under the reaction conditions. youtube.com

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Ring

The isoquinoline ring system can undergo electrophilic aromatic substitution. The existing substituents—a deactivating, meta-directing carboxylic acid at C-1 and a deactivating, ortho-, para-directing bromine at C-5—influence the position of further substitution.

Further Halogenation (e.g., Dibromination, Tribromination)

Further bromination of 5-bromoisoquinoline primarily occurs on the benzenoid ring. Studies on the bromination of isoquinoline complexed with aluminum chloride have shown a distinct pattern of substitution. The initial bromination yields 5-bromoisoquinoline. Subsequent bromination of this product leads to 5,8-dibromoisoquinoline (B186898). researchgate.netresearchgate.net To achieve tribromination, 5,8-dibromoisoquinoline is used as the starting material, which then yields 5,7,8-tribromoisoquinoline. researchgate.netresearchgate.net This established regioselectivity suggests that the bromination of this compound would preferentially occur at the C-8 position, followed by the C-7 position, although the deactivating effect of the C-1 carboxylic acid group would likely necessitate harsh reaction conditions.

Table 2: Regioselectivity of Isoquinoline Bromination

| Starting Material | Product | Position of Bromination |

|---|---|---|

| Isoquinoline | 5-Bromoisoquinoline | C-5 |

| 5-Bromoisoquinoline | 5,8-Dibromoisoquinoline | C-8 |

| 5,8-Dibromoisoquinoline | 5,7,8-Tribromoisoquinoline | C-7 |

Source: Based on data from bromination of isoquinoline-aluminum chloride complexes. researchgate.netresearchgate.net

Nitration and Reduction to Amines

Nitration of the 5-bromoisoquinoline system is a key transformation. Synthetic procedures have been developed for a convenient one-pot synthesis of 5-bromo-8-nitroisoquinoline (B189721) from isoquinoline, where nitration follows bromination without isolation of the intermediate. orgsyn.orggoogle.com This demonstrates that the preferred site for nitration of 5-bromoisoquinoline is the C-8 position. The nitro group is strongly deactivating, making further electrophilic substitution difficult.

The resulting nitro group at C-8 is highly valuable as it can be readily reduced to an amine (NH2) group. orgsyn.org This reduction provides access to 5-bromo-8-aminoisoquinoline derivatives. The aromatic amine is an extremely versatile functional group, enabling subsequent reactions such as diazotization, N-alkylation, and N-acylation, or serving as a directing group for further electrophilic substitutions. orgsyn.orgchemrevlett.com

Ring Modifications and Functionalizations of the Isoquinoline Core

Beyond substituent manipulation, the heterocyclic core of the isoquinoline itself can be modified.

Oxidation Pathways of the Heterocyclic Ring

The nitrogen atom in the isoquinoline ring is susceptible to oxidation. Treatment of isoquinoline with a peroxy acid, such as perbenzoic acid, results in the formation of isoquinoline N-oxide. arsdcollege.ac.in This transformation modifies the electronic properties of the ring system, making the C-1 position, in particular, highly electrophilic and susceptible to attack by nucleophiles. thieme-connect.de The formation of the N-oxide of this compound would similarly activate the ring, providing a pathway for introducing substituents at the C-1 position, which would typically involve the displacement of the carboxylic acid group or other subsequent reactions.

Reduction Pathways and Hydrogenation of the Isoquinoline Nucleus

The chemical behavior of this compound under reductive conditions is characterized by the transformation of both the carboxylic acid function and the isoquinoline core. The specific outcomes of these reactions, including the extent of reduction and the final products, are highly dependent on the choice of reducing agent and the reaction conditions employed. Research into the reduction pathways primarily focuses on two main transformations: the reduction of the carboxylic acid group and the hydrogenation of the heterocyclic isoquinoline ring system.

The reduction of the carboxylic acid at the C-1 position to a primary alcohol is a key transformation. This reaction typically requires the use of powerful reducing agents due to the relative stability of carboxylic acids. masterorganicchemistry.comambeed.comquora.comchemguide.co.uk Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose, capable of converting carboxylic acids to their corresponding alcohols. masterorganicchemistry.comambeed.comquora.comchemguide.co.ukstackexchange.com The reaction proceeds in a non-aqueous solvent, such as dry diethyl ether, and is typically followed by an acidic workup to yield the final alcohol product. chemguide.co.uk It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally ineffective for the reduction of carboxylic acids. quora.com

Concurrent with or independent of the carboxylic acid reduction, the isoquinoline nucleus can undergo hydrogenation to yield a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. This saturation of the pyridine (B92270) portion of the fused ring system is a common transformation for isoquinolines and their derivatives. iust.ac.irpharmaguideline.com Catalytic hydrogenation is the most prevalent method, utilizing a variety of metal catalysts such as platinum, palladium, rhodium, or nickel. researchgate.net The reaction conditions, including hydrogen pressure, temperature, and choice of solvent, can significantly influence the efficiency and selectivity of the hydrogenation. researchgate.netdicp.ac.cn

In the case of halogenated isoquinolines, such as the 5-bromo derivative, the stability of the carbon-bromine bond under reductive conditions is a critical consideration. While some catalytic systems can selectively hydrogenate the heterocyclic ring without affecting a halogen substituent, others may lead to hydrodehalogenation as a side reaction. nih.gov The choice of catalyst and reaction parameters is therefore crucial to control the desired outcome. For instance, certain iridium-catalyzed asymmetric hydrogenations of isoquinolines have been developed that can tolerate halogen substituents. dicp.ac.cnnih.govacs.org Activation of the isoquinoline ring, sometimes through the in-situ generation of hydrogen halides or reaction with chloroformates, can enhance the reactivity towards hydrogenation. dicp.ac.cnnih.govacs.orgdicp.ac.cn

While specific, detailed research findings on the simultaneous reduction of the carboxylic acid and hydrogenation of the isoquinoline ring of this compound are not extensively documented in publicly available literature, the expected products can be inferred from the general reactivity of these functional groups. The reduction would likely yield either 5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, (5-bromoisoquinolin-1-yl)methanol, or 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol, depending on the specific reagents and conditions utilized.

Table 1: Potential Reduction and Hydrogenation Products of this compound

| Starting Material | Potential Product Name | Molecular Formula | Transformation |

| This compound | 5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | C₁₀H₁₀BrNO₂ | Hydrogenation of the isoquinoline ring |

| This compound | (5-Bromoisoquinolin-1-yl)methanol | C₁₀H₈BrNO | Reduction of the carboxylic acid |

| This compound | (5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | C₁₀H₁₂BrNO | Hydrogenation of the isoquinoline ring and reduction of the carboxylic acid |

It is important to note that achieving a specific transformation may require careful optimization of reaction conditions to ensure selectivity and high yields. The interplay between the reduction of the carboxylic acid and the hydrogenation of the bromo-substituted isoquinoline nucleus presents a complex synthetic challenge that necessitates a strategic selection of reagents and catalytic systems.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C nuclei, researchers can map out the complete atomic framework of 5-Bromoisoquinoline-1-carboxylic acid.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the isoquinoline (B145761) ring system and the carboxylic acid group.

The aromatic region of the spectrum would display a set of multiplets corresponding to the five protons on the fused ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group. The proton of the carboxylic acid (–COOH) typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature. organicchemistrydata.orgreddit.com The exact positions and splitting patterns of the aromatic protons are complex due to the fused ring structure and require advanced analysis, often aided by 2D NMR techniques, for precise assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data are predicted based on general principles and data from analogous structures. Actual values may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.5 - 9.0 | Multiplets |

| Carboxylic Acid H | >10 | Broad Singlet |

Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms in a molecule, confirming the carbon skeleton. oregonstate.edu In the ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to the nine carbons of the isoquinoline core and the one carbon of the carboxylic acid group.

The carboxyl carbon (C=O) is typically observed in the downfield region of the spectrum, generally between 165-185 ppm. princeton.edu The carbons of the aromatic rings appear in the approximate range of 120-150 ppm. oregonstate.edu The carbon atom directly bonded to the bromine (C-5) would have its chemical shift influenced by the halogen. Quaternary carbons, which have no attached protons (including C-1, C-5, and the two bridgehead carbons), are typically weaker in intensity compared to protonated carbons. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on general principles and data from analogous structures. Actual values may vary based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 185 |

| Aromatic C | 120 - 150 |

| C-Br | ~120 |

To unambiguously assign all proton and carbon signals and confirm the precise placement of the substituents, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. researchgate.net For this compound, COSY would establish the connectivity between adjacent protons on the aromatic rings, helping to trace the spin systems within the benzene (B151609) and pyridine (B92270) portions of the isoquinoline core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comresearchgate.net It allows for the direct assignment of carbon signals for every protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (two- and three-bond) correlations between protons and carbons. youtube.com This experiment provides the final pieces of the structural puzzle by connecting fragments. For instance, HMBC spectra would show correlations from aromatic protons to the quaternary carbons, including the carbon of the carboxylic acid (C-1) and the carbon bearing the bromine atom (C-5), thereby confirming the 1- and 5-positions of these functional groups. researchgate.netscience.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound, the molecular formula is C₁₀H₆BrNO₂. HRMS analysis would confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass. nih.gov The calculated monoisotopic mass is approximately 250.9582 Da. uni.luchemsrc.com

Table 3: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₂ | uni.lu |

| Calculated Exact Mass | 250.958176 Da | chemsrc.com |

| Predicted [M-H]⁻ ion | 249.95091 m/z | uni.lu |

| Predicted [M+H]⁺ ion | 251.96547 m/z | uni.lu |

A key feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic pattern. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of natural abundance.

Consequently, any molecular ion or fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This characteristic "M" and "M+2" doublet provides definitive evidence for the presence of one bromine atom in the molecule. researchgate.net For this compound, the molecular ion region would exhibit a peak at m/z ≈ 251 (corresponding to the ⁷⁹Br isotope) and another peak of similar intensity at m/z ≈ 253 (corresponding to the ⁸¹Br isotope), confirming its identity as a monobrominated species.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering detailed insights into its structural features and bonding arrangements.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The analysis of this compound reveals characteristic absorption bands that confirm its structure. The most prominent feature in its IR spectrum is the carboxylic acid group. This group gives rise to a very broad O–H stretching band, typically observed between 3300 and 2500 cm⁻¹, which often overlaps with C-H stretching signals. orgchemboulder.com The reason for this significant broadening is the formation of stable hydrogen-bonded dimers in the solid state or in concentrated solutions. orgchemboulder.comspectroscopyonline.com

The carbonyl (C=O) stretch of the carboxylic acid produces a strong, intense absorption band. For aromatic carboxylic acids, this peak is generally found in the 1710 to 1680 cm⁻¹ region due to electronic conjugation with the aromatic ring. spectroscopyonline.com Additionally, a distinct C–O stretching vibration is expected between 1320 and 1210 cm⁻¹. orgchemboulder.comspectroscopyonline.com The isoquinoline ring system contributes its own set of signals, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and various C=C and C=N ring stretching vibrations in the 1650-1450 cm⁻¹ region.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H Stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic Ring | C–H Stretch | > 3000 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong, Sharp |

| Isoquinoline Ring | C=C and C=N Stretch | 1650 - 1450 | Medium to Strong |

| Carboxylic Acid | O–H Bend | 1440 - 1395 | Medium, Broad |

| Carboxylic Acid | C–O Stretch | 1320 - 1210 | Strong |

| Carboxylic Acid | O–H Wag (Out-of-Plane Bend) | 950 - 900 | Medium, Broad |

Raman spectroscopy serves as a complementary technique to FTIR, providing a unique vibrational fingerprint of the molecule. It is particularly sensitive to non-polar, symmetric vibrations. While the O-H stretch is a dominant feature in IR, it is typically weak in Raman spectra. Conversely, the symmetric stretching vibrations of the C=C bonds within the aromatic isoquinoline core are often strong and well-defined in Raman analysis, making it an excellent tool for characterizing the heterocyclic ring system. ias.ac.in

The carbonyl (C=O) stretching frequency is also observable in Raman spectra, generally appearing in a similar region as in FTIR. ias.ac.in The technique is valuable for studying molecular structures and can be enhanced through methods like surface-enhanced Raman spectroscopy (SERS) to investigate the adsorption of molecules onto metal surfaces. nih.gov The combination of FTIR and Raman provides a more complete picture of the vibrational modes of this compound. rsc.org

Table 2: Key Raman Shifts for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Relative Intensity |

| Isoquinoline Ring | Ring Breathing/Stretching | ~1620 - 1500 | Strong |

| Carboxylic Acid | C=O Stretch | ~1670 - 1640 | Medium |

| Isoquinoline Ring | Ring Deformation | ~1000 | Strong |

| Carboxylic Acid | C-C Stretch | ~850 | Medium |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within molecules containing chromophores—groups of atoms that absorb light. tanta.edu.eg The this compound molecule possesses an extensive chromophore in its isoquinoline ring system, which is a conjugated π-electron system. cymitquimica.com

This extended conjugation allows for π → π* transitions, where an electron is promoted from a bonding (π) molecular orbital to an antibonding (π) orbital. uzh.chlibretexts.org These transitions are typically high in intensity and are responsible for the strong UV absorption bands. The presence of heteroatoms (nitrogen, oxygen, and bromine) with non-bonding electron pairs (n-electrons) also allows for n → π transitions. uzh.chlibretexts.org These transitions, which involve moving a non-bonding electron to a π* antibonding orbital, are generally of much lower intensity than π → π* transitions. libretexts.org The absorption maxima (λmax) provide information about the extent of conjugation and the electronic environment of the molecule. libretexts.orguobabylon.edu.iq

Table 3: Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Relative Energy | Expected Intensity (Molar Absorptivity, ε) |

| π → π | Bonding π to Antibonding π | High | High (~10,000 L·mol⁻¹·cm⁻¹) |

| n → π | Non-bonding n to Antibonding π | Low | Low (<2,000 L·mol⁻¹·cm⁻¹) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. This experimental data is then compared against the theoretical composition calculated from the proposed molecular formula, serving as a crucial check for purity and formula validation.

For this compound, the molecular formula is C₁₀H₆BrNO₂. uni.lu By calculating the theoretical percentage of each element based on its atomic mass and the compound's molecular weight, a benchmark is established. An experimental result that closely matches these theoretical values confirms the empirical formula of the synthesized compound.

Table 4: Elemental Composition of this compound (C₁₀H₆BrNO₂)

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Theoretical Mass % |

| Carbon | C | 12.011 | 10 | 120.11 | 47.65% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.40% |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.70% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.56% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.69% |

| Total | 252.067 | 100.00% |

Computational and Theoretical Investigations of 5 Bromoisoquinoline 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, allow for the precise modeling of molecular geometries and electronic structures.

Density Functional Theory (DFT) has become a versatile and popular quantum mechanical modeling method for investigating the electronic structure of molecules. ijastems.org It is widely used to calculate the optimized geometry, electronic properties, and vibrational frequencies of molecular systems. ekb.egresearchgate.net For 5-Bromoisoquinoline-1-carboxylic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional conformation (geometry optimization). ijastems.org

The process involves finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles. These theoretical parameters for an isolated molecule in the gas phase can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. mdpi.com For instance, studies on similar heterocyclic carboxylic acids have shown a strong correlation between DFT-calculated structures and those determined experimentally. mdpi.com

Below is an illustrative table of what optimized geometrical parameters for this compound, as determined by DFT, might look like.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

This table presents hypothetical data based on typical values for similar structures, as specific computational results for this compound are not publicly available.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths | C-Br | 1.905 Å |

| C-C (ring) | 1.36 - 1.42 Å | |

| C-N (ring) | 1.33 - 1.38 Å | |

| C-C (carboxyl) | 1.510 Å | |

| C=O | 1.215 Å | |

| C-O | 1.350 Å | |

| O-H | 0.970 Å | |

| Bond Angles | C-C-Br | 120.5° |

| C-N-C | 117.8° | |

| O=C-O | 123.0° | |

| Dihedral Angle | Ring-COOH | ~5-10° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. dntb.gov.ua These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), offer higher levels of accuracy for electronic structure calculations compared to standard DFT, albeit at a greater computational cost. nih.govnih.gov

These high-level calculations are particularly valuable for obtaining precise electronic energies, electron correlation effects, and intermolecular interaction energies. nih.gov For this compound, ab initio calculations could be used to:

Refine the geometry optimized by DFT to achieve a more accurate structure.

Calculate a highly accurate total electronic energy.

Investigate excited electronic states with greater precision.

Determine reliable values for properties like electron affinity and ionization potential. nih.gov

The application of such methods provides a benchmark for other computational approaches and ensures a robust understanding of the molecule's electronic behavior. nih.gov

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of specific molecular orbitals, particularly the frontier orbitals, is crucial for understanding a molecule's electronic properties and chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. wuxibiology.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ekb.eg Conversely, a small gap suggests the molecule is more reactive. ijastems.org For this compound, the HOMO is expected to be distributed primarily over the electron-rich isoquinoline (B145761) ring system, while the LUMO is likely localized on the ring and influenced by the electron-withdrawing carboxylic acid and bromine substituents.

Table 2: Illustrative Frontier Orbital Energies for this compound

This table presents hypothetical data based on typical values for similar heterocyclic compounds.

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, uses the properties of the HOMO and LUMO to predict the outcomes of chemical reactions. wikipedia.org The theory posits that chemical reactivity is governed by the interaction between the FMOs of reacting species. pku.edu.cnucsb.edu

Key principles of FMO theory in predicting reactivity include:

The region of the molecule where the HOMO is localized is the most probable site for electrophilic attack . ucsb.edu

The region where the LUMO is localized is the most probable site for nucleophilic attack .

The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is the primary stabilizing interaction that leads to a chemical reaction. libretexts.org

For this compound, FMO analysis would predict that electrophiles would preferentially attack the carbon atoms of the benzo part of the isoquinoline ring where the HOMO density is highest. Nucleophiles would likely target the carbon atom of the carboxylic acid group or the carbon atoms bearing the electron-withdrawing groups, where the LUMO is expected to have significant density.

Prediction and Correlation of Spectroscopic Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental spectra to confirm molecular structures and understand vibrational and electronic behavior. mdpi.comnih.gov

DFT calculations can reliably predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. By analyzing the computed vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds (e.g., C=O stretch, O-H stretch, C-Br stretch). mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. mdpi.com This analysis helps to identify the specific molecular orbitals involved in the electronic excitations, such as π → π* or n → π* transitions.

Table 3: Illustrative Correlation of Predicted Vibrational Frequencies for this compound

This table presents hypothetical data based on typical vibrational frequencies for the functional groups present.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | ~3450 |

| C-H stretch (Aromatic) | ~3100 |

| C=O stretch (Carboxylic Acid) | ~1720 |

| C=N stretch (Ring) | ~1610 |

| C=C stretch (Ring) | ~1580 |

| C-Br stretch | ~650 |

This computational prediction and correlation with experimental data provide a comprehensive and validated understanding of the structural and electronic properties of this compound.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting NMR parameters, aiding in the assignment of complex spectra and the conformational analysis of molecules in solution. nih.gov

The prediction of ¹H and ¹³C NMR chemical shifts for this compound involves a multi-step computational protocol. First, the molecule's geometry is optimized at a selected level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set). Following optimization, NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.com These absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS), using the following equation: δ = σ(ref) - σ(calc). amazonaws.com

The accuracy of these predictions can be enhanced by employing scaling factors derived from linear regression analysis of calculated versus experimental data for a large set of molecules. amazonaws.com Furthermore, including solvent effects through models like the Polarizable Continuum Model (PCM) can improve the correlation with experimental data obtained in solution. mdpi.com Such calculations are not only valuable for confirming structural assignments but also for studying the influence of conformational changes on the NMR spectrum. nih.gov

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Note: This table is illustrative of results from a typical computational study. Actual values may vary based on the level of theory, basis set, and solvent model used.)

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

| C1 | 168.5 | H3 | 8.30 |

| C3 | 125.2 | H4 | 7.95 |

| C4 | 138.1 | H6 | 7.88 |

| C4a | 129.8 | H7 | 7.50 |

| C5 | 118.9 | H8 | 8.55 |

| C6 | 132.4 | COOH | 13.50 |

| C7 | 128.6 | ||

| C8 | 130.1 | ||

| C8a | 142.3 |

Theoretical Vibrational Frequencies and Their Comparison with Experimental Data

Theoretical vibrational analysis is a powerful tool for interpreting infrared (IR) and Raman spectra. Using quantum chemical calculations, the vibrational frequencies and their corresponding normal modes can be predicted for a molecule like this compound. These calculations are typically performed at the same level of theory as the geometry optimization.

The resulting theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. A detailed comparison allows for the precise assignment of spectral bands to specific molecular motions. For instance, the characteristic C=O stretching frequency of the carboxylic acid group, typically observed between 1690–1750 cm⁻¹, can be accurately predicted. nih.gov Studies have shown a correlation between the C=O stretching frequency and the pKa of carboxylic acids, which can be explored computationally. nih.gov

Table 2: Comparison of Key Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: This table illustrates a typical comparison. Experimental values are based on characteristic group frequencies.)

| Vibrational Mode | Scaled Theoretical Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid Dimer) | 2950 (broad) | 2500-3300 (broad) |

| C-H Stretch (Aromatic) | 3080 | 3000-3100 |

| C=O Stretch (Carboxylic Acid) | 1715 | 1710-1760 libretexts.org |

| C=N Stretch (Isoquinoline) | 1625 | 1580-1650 |

| C=C Stretch (Aromatic) | 1590, 1480 | 1450-1600 |

| C-Br Stretch | 680 | 500-700 |

Simulated UV-Vis Spectra and Electronic Transitions

Computational methods can simulate UV-Vis absorption spectra, providing valuable information about the electronic structure of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands. youtube.com

For this compound, the simulation would involve calculating the vertical excitation energies from the ground electronic state to various excited states. The isoquinoline core is expected to give rise to π→π* transitions. The presence of the bromine atom and the carboxylic acid group can modulate the energies and intensities of these transitions. The simulated spectrum is typically presented as a plot of oscillator strength versus wavelength, which can be compared directly with an experimental UV-Vis spectrum. nih.gov This analysis helps in understanding the nature of the electronic transitions responsible for the observed absorption bands. youtube.com Carboxylic acids without further conjugation typically absorb around 210 nm, a region that is often difficult to access experimentally but can be readily studied computationally. libretexts.org

Table 3: Predicted Major Electronic Transitions for this compound (Note: This table is a representative example of TD-DFT output.)